molecular formula C14H18N4O3 B1406574 N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide CAS No. 1629585-04-1

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide

Cat. No.: B1406574
CAS No.: 1629585-04-1
M. Wt: 290.32 g/mol
InChI Key: UNLHQXWNOIFYOH-UHFFFAOYSA-N
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Description

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is a chemical compound of interest in medicinal chemistry and pharmacological research. The structural core of this molecule incorporates an acrylamide group linked to a nitrophenyl ring, which is further substituted with a 4-methylpiperazine moiety. This specific arrangement of functional groups is characteristic of compounds designed to modulate kinase activities . Piperazine-based compounds, in general, are recognized for their significant biological and pharmacological profiles, serving as essential scaffolds in the development of fine chemicals and pharmaceuticals . Researchers investigating the structure-activity relationships (SAR) of acrylamide derivatives may find this compound particularly valuable . The presence of the acrylamide group is a key reactive feature in many bioactive molecules, while the 4-methylpiperazin-1-yl group is a common structural component that can influence a compound's physicochemical properties and biological activity . This product is intended for research purposes such as in vitro biological screening, assay development, and as a building block or intermediate in synthetic chemistry for the preparation of more complex molecules. It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-3-14(19)15-12-10-11(18(20)21)4-5-13(12)17-8-6-16(2)7-9-17/h3-5,10H,1,6-9H2,2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLHQXWNOIFYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide typically involves the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the development of new compounds with desired properties .

Biology

  • Biochemical Probes : N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets suggests it may modulate biochemical pathways.

Medicine

  • Therapeutic Properties : The compound is being explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs. Preliminary studies indicate that it may inhibit certain cancer cell lines, although further research is needed to establish its efficacy and safety .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the compound's ability to inhibit inflammatory pathways in vitro. The results demonstrated that treatment with N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide reduced the expression of pro-inflammatory cytokines in human cell cultures, indicating its potential use in treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionReferences
ChemistryIntermediate for organic synthesis
BiologyPotential biochemical probe
MedicineInvestigated for anti-cancer properties
Explored for anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and nitrophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

WDR5 Antagonists

The target compound shares structural similarities with WDR5 antagonists , a class of molecules designed to disrupt the interaction between WDR5 (a WD40-repeat protein) and mixed-lineage leukemia (MLL) complexes. Key analogs include:

Compound Name Substituents (vs. Target) Target/Activity Key Findings
WDR5-0101 (benzamide analog) Benzamide instead of acrylamide WDR5-MLL interaction inhibitor First-in-class inhibitor; moderate potency
WDR5-0102 (2-chloro-benzamide) 2-chloro-benzamide + acrylamide Improved binding affinity vs. WDR5-0101 Enhanced selectivity for WDR5
NP7 (2-chloro-benzamide) 2-chloro-benzamide WDR5 antagonist Demonstrated crystallographic binding

Key Insights :

  • Chlorination of the benzamide ring (e.g., WDR5-0102) enhances steric and electronic interactions, improving affinity .

EGFR Inhibitors with Acrylamide Moieties

Acrylamide derivatives are prominent in covalent kinase inhibitors, particularly targeting EGFR T790M mutants. Notable examples:

Compound Name Structure Modifications (vs. Target) Target/Activity Pharmacokinetic Data
YL143 Pyrido[2,3-d]pyrimidin-8(7H)-yl core + acrylamide EGFR T790M inhibitor 25% rat bioavailability; potent in vivo activity
3b/3c Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives EGFR/L858R mutants Improved solubility vs. earlier analogs

Key Insights :

  • The acrylamide group in these compounds facilitates covalent binding to cysteine residues in EGFR, a mechanism absent in the target compound’s WDR5 antagonists .
  • Structural complexity (e.g., YL143’s fused pyrimidine ring) enhances target specificity but reduces synthetic accessibility compared to the simpler phenyl-acrylamide scaffold .

Anti-inflammatory Acrylamide Derivatives

Plant-derived acrylamides, such as compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide), exhibit anti-inflammatory activity (IC₅₀ < 17.21 μM) . However, these lack the 4-methylpiperazine and nitro groups critical for epigenetic or kinase targeting, highlighting how substituent variation dictates biological application.

Biological Activity

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is a synthetic organic compound notable for its potential biological activities. This compound features a piperazine ring, a nitrophenyl group, and an acrylamide moiety, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in developing therapeutic agents.

The compound can be synthesized through the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzaldehyde, followed by the addition of acryloyl chloride. Reaction conditions typically involve using a base such as triethylamine to neutralize hydrochloric acid produced during the synthesis.

The precise mechanism of action of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide remains partially understood. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways that lead to its observed biological effects.

Antitumor Activity

Research indicates that N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can induce apoptosis in human colon cancer cells (HCT-116) by promoting cell cycle arrest and modulating the expression of apoptotic genes such as BAX and Bcl-2. The compound's ability to influence mitochondrial membrane potential further supports its role as an anticancer agent .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that derivatives of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide may possess significant antimicrobial properties. These derivatives have shown effectiveness against various pathogens, indicating potential applications in treating infections .

Case Study 1: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide on HCT-116 cells, researchers observed:

  • Cell Cycle Arrest : The compound induced G1 phase arrest.
  • Apoptosis Induction : Increased levels of caspase-3 and modulation of apoptotic gene expression were noted.

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Evaluation

A related study assessed the antimicrobial efficacy of similar compounds derived from piperazine structures. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Biological Activity
Compound A0.22 μg/mLEffective against Staphylococcus aureus
Compound B0.25 μg/mLEffective against Staphylococcus epidermidis

These results suggest that modifications to the piperazine structure can enhance antimicrobial activity, paving the way for further research into derivatives of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide .

Q & A

What are the recommended synthetic routes for N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide?

Basic
The synthesis typically involves sequential coupling reactions. For example, iodine-substituted derivatives are prepared by introducing halogens into the phenyl group of the 3-aryloxyanilide backbone, followed by purification via column chromatography and solvent extraction . High-performance liquid chromatography (HPLC) is used to confirm purity (e.g., >95% purity with retention times of ~9–12 minutes) . Key intermediates include tert-butyl carbamate-protected amines, which are deprotected under acidic conditions .

How is the purity and structural integrity of this compound assessed?

Basic
Purity is validated using HPLC with UV detection, often achieving >95% purity . Structural confirmation relies on nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight verification. For crystalline forms, X-ray diffraction (XRD) or single-crystal studies (e.g., PDB:3UR4) provide atomic-level structural insights .

What is the known mechanism of action of this compound in biochemical assays?

Basic
The compound acts as a small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction. Its N-methylpiperazine group mimics the arginine residue of endogenous MLL1 peptides, inserting into the WDR5 hydrophobic pocket. Biophysical assays (e.g., surface plasmon resonance) show low micromolar binding affinity (IC₅₀ ~39 µM) .

How can researchers resolve contradictions in binding affinity data across different assay conditions?

Advanced
Discrepancies may arise from assay variables (e.g., buffer pH, ionic strength). Orthogonal methods like isothermal titration calorimetry (ITC) and fluorescence polarization (FP) should be cross-referenced . Replicate experiments under standardized conditions (e.g., physiological pH and temperature) are critical. Structural validation via crystallography (e.g., PDB:3UR4) can confirm binding modes despite assay variability .

What computational methods are employed to predict binding modes and guide compound optimization?

Advanced
AutoDock Vina and molecular dynamics (MD) simulations are used to model ligand-receptor interactions . The N-methylpiperazine group’s water-mediated hydrogen bond with Cys261 in WDR5, identified in crystal structures, informs pharmacophore optimization . Comparative analysis of π-π stacking (e.g., with Phe133) guides substitutions to enhance affinity .

What strategies are effective in improving the pharmacokinetic properties of this acrylamide derivative?

Advanced
Structural modifications, such as introducing iodine atoms or optimizing the piperazine moiety, enhance bioavailability. Preclinical studies in rodent models assess absorption and metabolism. Derivatives like YL143 exhibit improved bioavailability (25% in rats) and in vivo antitumor activity . Stability under physiological conditions is tested via accelerated degradation studies using LC-MS .

How can crystallographic data (e.g., PDB:3UR4) inform the design of more potent inhibitors?

Advanced
The crystal structure reveals critical interactions:

  • The N-methylpiperazine group occupies the WDR5 hydrophobic tunnel.
  • A central phenyl ring engages in π-π stacking with Phe133.
  • Ester or acrylamide side chains form hydrogen bonds with Ser91 and Cys261.
    Modifications targeting these regions (e.g., bulkier substituents for enhanced van der Waals contacts) can improve potency .

What are the key considerations in designing selectivity assays against related protein targets?

Basic
Use competitive binding assays with recombinant proteins (e.g., WDR5 vs. WD40-repeat homologs). Off-target profiling via kinase panels or thermal shift assays identifies nonspecific interactions. Negative controls (e.g., WDR5 mutants with disrupted binding pockets) validate specificity .

What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

Advanced
Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts. Stability in aqueous buffers is assessed over 24–72 hours to guide formulation strategies .

How can structure-activity relationship (SAR) studies optimize inhibitory activity?

Advanced
Systematic substitutions at the acrylamide, nitro, and piperazine positions are evaluated. For example:

  • Replacing the nitro group with electron-withdrawing substituents improves solubility.
  • Bulky substituents on the phenyl ring enhance π-π interactions.
    In vitro dose-response assays (e.g., WST-8 cell viability tests) quantify potency changes, with IC₅₀ values guiding iterative optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide
Reactant of Route 2
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N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide

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